3-Phenoxybenzyl chloride
Overview
Description
3-Phenoxybenzyl chloride is an organic compound with the molecular formula C13H11ClO. It is a chlorinated derivative of benzyl chloride, characterized by the presence of a phenoxy group attached to the benzyl moiety. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and industry .
Scientific Research Applications
3-Phenoxybenzyl chloride has diverse applications in scientific research:
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Phenoxybenzyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of pyrethroid insecticides. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing . The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules. These interactions are crucial for the compound’s role in biochemical pathways and its overall biological activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . At the molecular level, this compound binds to the active sites of enzymes, such as cytochrome P450, inhibiting their activity. This inhibition can result in the accumulation of toxic intermediates, which can further interact with cellular components, causing oxidative stress and cellular damage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged oxidative stress and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level results in a marked increase in toxic responses. High doses of this compound can cause severe toxicity, including liver and kidney damage, neurological effects, and even mortality in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolic processing of this compound involves aromatic hydroxylation, followed by conjugation with glucuronic acid or sulfate. These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. Additionally, the metabolic pathways of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity. For example, this compound may accumulate in the liver, where it undergoes extensive metabolic processing, leading to the formation of reactive intermediates that can cause cellular damage.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolic processing. This localization is critical for its role in biochemical reactions and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 3-phenoxytoluene with bromine at elevated temperatures to yield 3-phenoxybenzyl bromide, which is then treated with a suitable chloride source to obtain this compound . Another method involves the direct chlorination of 3-phenoxytoluene using phosphorus halides .
Industrial Production Methods: In industrial settings, this compound is typically produced through the chlorination of 3-phenoxytoluene using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxybenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: It can be oxidized to form 3-phenoxybenzaldehyde or 3-phenoxybenzoic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include 3-phenoxybenzyl alcohol, 3-phenoxybenzyl amine, and other substituted derivatives.
Oxidation Reactions: Major products include 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid.
Comparison with Similar Compounds
3-Phenoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of a chlorine atom.
3-Phenoxybenzaldehyde: Contains an aldehyde group instead of a chlorine atom.
3-Phenoxybenzoic acid: Contains a carboxylic acid group instead of a chlorine atom.
Uniqueness: 3-Phenoxybenzyl chloride is unique due to its high reactivity as an electrophile, making it a versatile intermediate in various chemical reactions. Its phenoxy group provides additional stability and reactivity, distinguishing it from other benzyl chloride derivatives .
Properties
IUPAC Name |
1-(chloromethyl)-3-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYVTGFWFHQVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202128 | |
Record name | 3-Phenoxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53874-66-1 | |
Record name | 3-Phenoxybenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53874-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenoxybenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053874661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenoxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-3-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenoxybenzyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8R767G4B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key toxicological findings for 3-Phenoxybenzyl chloride in the context of water reservoirs?
A1: The research primarily focuses on the impact of this compound on water quality and its potential risks. Key findings include:
- Organoleptic Impact: The threshold concentration affecting the odor of water was determined to be 0.03 mg/L [].
- Impact on Aquatic Life: The study found that this compound inhibited Biochemical Oxygen Demand (BOD) at a concentration of 0.3 mg/L, indicating potential harm to aquatic life [].
- Toxicity Profile: While the compound exhibited low toxicity when administered parenterally, it showed high toxicity when administered subcutaneously, indicating route-dependent toxicity []. It also demonstrated embryotoxic effects [].
- Maximum Allowable Concentration (MAC): Based on the organoleptic effect (odor), a MAC of 0.03 mg/L was recommended for water reservoirs [].
Q2: What are the environmental concerns associated with this compound?
A2: The research highlights the potential for this compound to contaminate water reservoirs, impacting both water quality and aquatic life []. The compound's inhibitory effect on BOD suggests it could disrupt the delicate balance of aquatic ecosystems []. Further research is needed to fully understand its degradation pathways and long-term ecological effects.
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